molecular formula C20H26ClNO B5131224 3-ethyl-4-methyl-2,6-diphenyl-4-piperidinol hydrochloride

3-ethyl-4-methyl-2,6-diphenyl-4-piperidinol hydrochloride

Cat. No. B5131224
M. Wt: 331.9 g/mol
InChI Key: NTADLERYWGZHSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-4-methyl-2,6-diphenyl-4-piperidinol hydrochloride is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as EMDPH, and it has been shown to have a number of interesting properties that make it useful for a variety of different applications. In

Scientific Research Applications

EMDPH has been studied extensively for its potential use in scientific research. One of the most promising applications is in the field of neuroscience, where it has been shown to have a number of interesting properties. For example, EMDPH has been shown to modulate the activity of dopamine receptors, which are involved in a variety of different neurological processes. Additionally, EMDPH has been shown to have anxiolytic and antidepressant effects, which could make it useful for the treatment of mood disorders.

Mechanism of Action

The exact mechanism of action of EMDPH is not well understood, but it is thought to involve modulation of the activity of dopamine receptors. Specifically, EMDPH has been shown to bind to the D2 dopamine receptor with high affinity, which could lead to increased dopamine release in certain areas of the brain. This could explain its anxiolytic and antidepressant effects, as well as its potential use in the treatment of other neurological disorders.
Biochemical and Physiological Effects:
EMDPH has a number of interesting biochemical and physiological effects that make it useful for scientific research. For example, it has been shown to increase dopamine release in certain areas of the brain, which could have implications for the treatment of mood disorders. Additionally, EMDPH has been shown to have anxiolytic and antidepressant effects, which could make it useful for the treatment of these conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of EMDPH for lab experiments is its ability to modulate the activity of dopamine receptors. This makes it useful for studying a variety of different neurological processes, and could have implications for the treatment of mood disorders. However, there are also some limitations to its use in lab experiments. For example, EMDPH has a relatively short half-life, which means that it may not be effective for long-term studies.

Future Directions

There are a number of different future directions for research on EMDPH. One area of interest is its potential use in the treatment of mood disorders. Additionally, researchers could explore the use of EMDPH in other neurological disorders, such as Parkinson's disease. Finally, there is also potential for the development of new drugs that are based on the structure of EMDPH, which could have a variety of different applications.

Synthesis Methods

The synthesis of EMDPH is a complex process that involves several steps. The first step is the synthesis of 3-ethyl-4-methyl-2,6-diphenylpiperidin-4-one, which is then converted to EMDPH through a series of chemical reactions. The final product is a white crystalline powder that is typically purified through recrystallization.

properties

IUPAC Name

3-ethyl-4-methyl-2,6-diphenylpiperidin-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO.ClH/c1-3-17-19(16-12-8-5-9-13-16)21-18(14-20(17,2)22)15-10-6-4-7-11-15;/h4-13,17-19,21-22H,3,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTADLERYWGZHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(NC(CC1(C)O)C2=CC=CC=C2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-4-methyl-2,6-diphenylpiperidin-4-ol hydrochloride

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